An In-depth Technical Guide to (2-methoxynaphthalen-1-yl)boronic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to (2-methoxynaphthalen-1-yl)boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-methoxynaphthalen-1-yl)boronic acid is a versatile organoboron compound that has garnered significant interest in various fields of chemical research, particularly in organic synthesis and materials science. Its unique structural features, combining a naphthalene core with a reactive boronic acid moiety, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of (2-methoxynaphthalen-1-yl)boronic acid, with a focus on its role in palladium-catalyzed cross-coupling reactions and the development of advanced materials.
Physicochemical Properties
(2-methoxynaphthalen-1-yl)boronic acid is a white to off-white crystalline powder at room temperature.[1][2] Its core structure consists of a naphthalene ring system substituted with a methoxy group at the 2-position and a boronic acid group at the 1-position. This substitution pattern influences its electronic properties and reactivity.
| Property | Value | Reference |
| CAS Number | 104116-17-8 | |
| Molecular Formula | C₁₁H₁₁BO₃ | [2] |
| Molecular Weight | 202.01 g/mol | |
| Appearance | White crystalline powder | [2] |
| Melting Point | 125-130 °C | [2] |
| Boiling Point (Predicted) | 425.2 ± 47.0 °C | [2] |
| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 8.53 ± 0.30 | [3] |
Solubility
Stability and Storage
Like many boronic acids, (2-methoxynaphthalen-1-yl)boronic acid can be sensitive to moisture and oxidation.[4][5] It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4] Under prolonged exposure to air or in the presence of water, it may undergo dehydration to form boroxines (cyclic anhydrides) or protodeboronation.
Synthesis of (2-methoxynaphthalen-1-yl)boronic acid
A common and effective method for the synthesis of arylboronic acids is through the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate followed by acidic hydrolysis.[6]
Representative Synthetic Protocol
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-2-methoxynaphthalene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is typically gently heated to start the reaction and then maintained at a controlled temperature.
-
Borylation: The freshly prepared Grignard solution is then added slowly to a cooled solution (-78 °C) of trimethyl borate in anhydrous THF. The low temperature is crucial to prevent the formation of byproducts from the reaction of the Grignard reagent with the boronic ester product.
-
Hydrolysis: After the addition is complete, the reaction is allowed to warm to room temperature. The resulting boronic ester is then hydrolyzed by the addition of an aqueous acid (e.g., dilute HCl).
-
Workup and Purification: The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure (2-methoxynaphthalen-1-yl)boronic acid.
Spectroscopic Characterization
The structure of (2-methoxynaphthalen-1-yl)boronic acid can be confirmed by various spectroscopic techniques.
| Technique | Characteristic Features |
| ¹H NMR | - Aromatic protons of the naphthalene ring (multiple signals in the range of ~7.0-8.5 ppm).- A singlet for the methoxy group protons (~3.9-4.1 ppm).- A broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons of the naphthalene ring (~110-160 ppm).- The carbon attached to the boron atom will be broad due to quadrupolar relaxation of the boron nucleus.- A signal for the methoxy carbon (~55-60 ppm).[7] |
| ¹¹B NMR | A broad signal in the range of 28-35 ppm is characteristic of a trigonal boronic acid.[8] |
| IR (Infrared) | - A broad O-H stretching band (~3200-3600 cm⁻¹).- C-H stretching of the aromatic ring and methoxy group (~2800-3100 cm⁻¹).- C=C stretching of the aromatic ring (~1400-1600 cm⁻¹).- A strong B-O stretching band (~1300-1400 cm⁻¹). |
| Mass Spec. (MS) | The mass spectrum will show the molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular weight. |
Reactivity and Applications
The primary utility of (2-methoxynaphthalen-1-yl)boronic acid in organic synthesis stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate.[9] (2-methoxynaphthalen-1-yl)boronic acid serves as the organoboron partner, enabling the introduction of the 2-methoxynaphthyl moiety into a wide range of molecules.
Mechanism Insight: The reaction is initiated by the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (R²) is transferred to the palladium(II) center, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the new C-C bond in the product (R¹-R²) and regenerates the palladium(0) catalyst.[9]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the coupling of (2-methoxynaphthalen-1-yl)boronic acid with an aryl bromide.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser are added (2-methoxynaphthalen-1-yl)boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2-3 equivalents).
-
Solvent and Degassing: A suitable solvent system, such as a mixture of toluene and water or dioxane and water, is added. The reaction mixture is then thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: The mixture is heated to reflux (typically 80-100 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature and diluted with water. The product is extracted into an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Applications in Materials Science
(2-methoxynaphthalen-1-yl)boronic acid is a key intermediate in the synthesis of materials for Organic Light Emitting Diodes (OLEDs).[4][10][11] The 2-methoxynaphthalene unit can be incorporated into larger conjugated molecules that serve as emitters or host materials in OLED devices. Its specific electronic and steric properties can influence the photophysical characteristics of the final material, such as its emission color, quantum efficiency, and operational stability.[4]
Potential in Drug Discovery
Boronic acids and their derivatives have emerged as important pharmacophores in medicinal chemistry.[12] The boronic acid moiety can act as a transition state analog inhibitor of serine proteases or form reversible covalent bonds with diols present in biological molecules. While specific drug candidates derived directly from (2-methoxynaphthalen-1-yl)boronic acid are not widely reported, its scaffold represents a valuable starting point for the synthesis of novel bioactive compounds. The methoxynaphthalene core is present in various biologically active molecules, and the ability to functionalize it further through the boronic acid handle offers a powerful strategy for drug discovery.[12][13]
Safety and Handling
(2-methoxynaphthalen-1-yl)boronic acid is classified as a hazardous substance.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
(2-methoxynaphthalen-1-yl)boronic acid is a highly valuable and versatile reagent in modern organic chemistry. Its well-defined physicochemical properties and predictable reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, make it an indispensable tool for the synthesis of complex organic molecules. Its growing importance in the development of advanced materials for OLEDs and its potential as a scaffold in drug discovery underscore its significance for researchers and scientists in both academic and industrial settings. A thorough understanding of its properties, handling, and reaction conditions is key to successfully leveraging this powerful chemical building block.
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